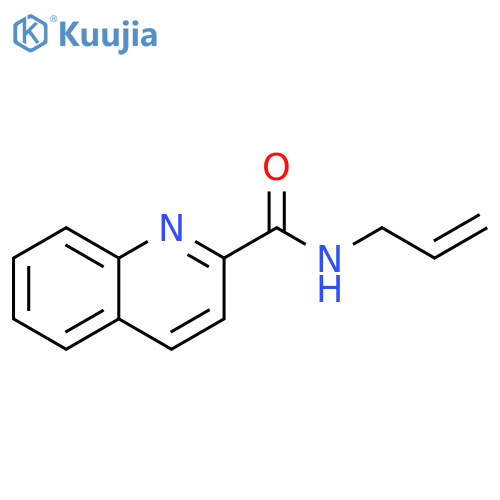Cas no 571917-78-7 (N-(prop-2-en-1-yl)quinoline-2-carboxamide)

571917-78-7 structure
商品名:N-(prop-2-en-1-yl)quinoline-2-carboxamide
CAS番号:571917-78-7
MF:C13H12N2O
メガワット:212.247182846069
CID:5341535
N-(prop-2-en-1-yl)quinoline-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-Quinolinecarboxamide, N-2-propen-1-yl-
- N-(prop-2-en-1-yl)quinoline-2-carboxamide
-
- インチ: 1S/C13H12N2O/c1-2-9-14-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h2-8H,1,9H2,(H,14,16)
- InChIKey: PCLDKWMRKXTXMZ-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2)C=CC=1C(NCC=C)=O
N-(prop-2-en-1-yl)quinoline-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6541-3124-1mg |
N-(prop-2-en-1-yl)quinoline-2-carboxamide |
571917-78-7 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6541-3124-20μmol |
N-(prop-2-en-1-yl)quinoline-2-carboxamide |
571917-78-7 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6541-3124-20mg |
N-(prop-2-en-1-yl)quinoline-2-carboxamide |
571917-78-7 | 20mg |
$148.5 | 2023-09-08 | ||
| Life Chemicals | F6541-3124-5mg |
N-(prop-2-en-1-yl)quinoline-2-carboxamide |
571917-78-7 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6541-3124-50mg |
N-(prop-2-en-1-yl)quinoline-2-carboxamide |
571917-78-7 | 50mg |
$240.0 | 2023-09-08 | ||
| Life Chemicals | F6541-3124-2mg |
N-(prop-2-en-1-yl)quinoline-2-carboxamide |
571917-78-7 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6541-3124-4mg |
N-(prop-2-en-1-yl)quinoline-2-carboxamide |
571917-78-7 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6541-3124-25mg |
N-(prop-2-en-1-yl)quinoline-2-carboxamide |
571917-78-7 | 25mg |
$163.5 | 2023-09-08 | ||
| Life Chemicals | F6541-3124-5μmol |
N-(prop-2-en-1-yl)quinoline-2-carboxamide |
571917-78-7 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6541-3124-10mg |
N-(prop-2-en-1-yl)quinoline-2-carboxamide |
571917-78-7 | 10mg |
$118.5 | 2023-09-08 |
N-(prop-2-en-1-yl)quinoline-2-carboxamide 関連文献
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
571917-78-7 (N-(prop-2-en-1-yl)quinoline-2-carboxamide) 関連製品
- 81216-14-0(7-bromohept-1-yne)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 307-59-5(perfluorododecane)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
